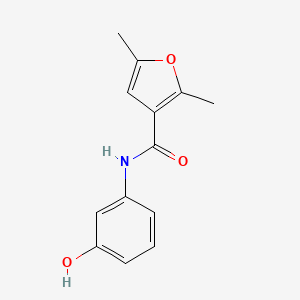

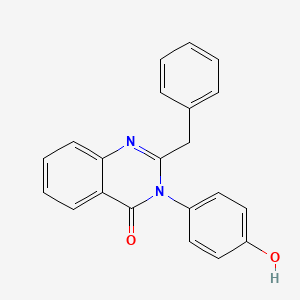

N-(3-hydroxyphenyl)-2,5-dimethyl-3-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with the N-(3-hydroxyphenyl) structure are often involved in biological processes. For example, N-(3-hydroxyphenyl)-arachidonoyl amide (3-HPA) is an analog of AM404, which is a selective inhibitor of carrier-mediated transport of arachidonoyl ethanolamide (AEA) .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as deacetylation, hydrolysis, cyclization, sulfonylation, and glycosylation .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as NMR and HPLC-MS .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve processes such as oxidative addition and transmetalation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using techniques such as ChemSpider .Wissenschaftliche Forschungsanwendungen

Catalytic Reduction of Biomass-Derived Furanic Compounds

The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), with hydrogen over heterogeneous catalysts presents a straightforward method to convert these oxygen-rich compounds into valuable chemicals. This process can yield products like furfuryl alcohol, tetrahydrofurfuryl alcohol, and 2,5-dimethylfuran, showcasing the versatility of furanic compounds in chemical synthesis and their potential in biorefinery applications (Nakagawa, Tamura, & Tomishige, 2013).

Flame Retardant Applications

Organophosphorus compounds have been studied for their flame retardant mechanisms, with N-hydroxymethyl-3-dimethylphosphonopropionamide (HDPP) showing efficiency in providing flame retardancy to cellulosic fabrics. Such compounds are characterized by their ability to improve the flame resistance of treated fabrics, underlining the importance of phosphorus-containing compounds in developing flame-retardant materials (Gaan & Sun, 2007).

Synthesis and Properties of Polyamides and Polyimides

Research has explored the synthesis and properties of aromatic polyamides and polyimides based on 3,3-bis[4-(4-aminophenoxy)phenyl]phthalimidine, which is relevant to the structural analogues of N-(3-hydroxyphenyl)-2,5-dimethyl-3-furamide. These materials exhibit high thermal stability, solubility in polar solvents, and potential for high-performance applications, highlighting the role of furamide derivatives in advanced material science (Yang & Lin, 1995).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-hydroxyphenyl)-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-6-12(9(2)17-8)13(16)14-10-4-3-5-11(15)7-10/h3-7,15H,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGHIELBFHACFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxyphenyl)-2,5-dimethylfuran-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5506304.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506326.png)

![8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)

![methyl {4-[(trifluoromethyl)thio]phenyl}carbamate](/img/structure/B5506370.png)

![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)

![3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)

![N-{3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5506418.png)

![ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5506420.png)